2-(3-Chlorophenyl)ethyl cyclohexyl ketone
CAS No.: 898787-56-9
Cat. No.: VC7816680
Molecular Formula: C15H19ClO
Molecular Weight: 250.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898787-56-9 |
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Molecular Formula | C15H19ClO |
Molecular Weight | 250.76 g/mol |
IUPAC Name | 3-(3-chlorophenyl)-1-cyclohexylpropan-1-one |
Standard InChI | InChI=1S/C15H19ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2 |
Standard InChI Key | ALUPGMNRJWMPHF-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C(=O)CCC2=CC(=CC=C2)Cl |
Canonical SMILES | C1CCC(CC1)C(=O)CCC2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound consists of a cyclohexyl ring attached to a ketone group, with a 2-(3-chlorophenyl)ethyl substituent (Figure 1). Key structural attributes include:
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Cyclohexyl group: Adopts a chair conformation, enhancing steric stability.
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Ketone moiety: Electron-withdrawing nature facilitates nucleophilic reactions.
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3-Chlorophenyl group: Introduces halogen-based electronic effects, influencing reactivity .
Table 1: Fundamental Chemical Data
Synthetic Methodologies
Friedel-Crafts Acylation
A widely reported method involves reacting 3-chlorophenylacetyl chloride with cyclohexane in the presence of (Scheme 1) . Key conditions:
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Solvent: Dichloromethane or 1,2-dichloroethane.
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Temperature: 0–25°C.
Palladium-Catalyzed Cross-Coupling
An alternative route employs Sonogashira coupling between 3-chlorophenylacetylene and cyclohexanoyl chloride, followed by hydrohalogenation (Table 2) . This method achieves Z/E stereoselectivity ratios up to 99:1 for β-halovinyl ketone intermediates .
Table 2: Optimization of Cross-Coupling Conditions
Physicochemical Properties
Spectral Data
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NMR (CDCl): δ 7.33–7.45 (m, 4H, aromatic), 2.85 (t, Hz, 2H, CH), 2.55–2.62 (m, 1H, cyclohexyl), 1.45–1.78 (m, 10H, cyclohexyl) .
Thermal Stability
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Anticancer agents: Functionalization at the ketone group enables conjugation with cytoprotective noviomimetics .
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Antipsychotics: Cyclohexyl groups enhance blood-brain barrier permeability .
Materials Science
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